molecular formula C17H17NO4 B556248 (2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate CAS No. 32981-85-4

(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate

カタログ番号: B556248
CAS番号: 32981-85-4
分子量: 299.32 g/mol
InChIキー: UYJLJICUXJPKTB-LSDHHAIUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate (CAS: 32981-85-4) is a chiral compound featuring two stereocenters. It is a white crystalline powder with a molecular weight of 299.32 g/mol and a melting point range of 178–183°C . This compound is synthesized via benzoylation of (2R,3S)-3-phenylisoserine methyl ester using benzoyl chloride or diazomethane, achieving yields exceeding 90% . It serves as a critical intermediate in the synthesis of taxane-based chemotherapeutic agents, such as paclitaxel and docetaxel .

準備方法

Asymmetric Synthesis via Epoxide Ring-Opening and Azidation

Retrosynthetic Strategy

The synthesis begins with (2R,3R)- or (2S,3S)-(-)-menthyl phenylglycidate (2 ), an epoxide derivative serving as a chiral building block. Retrosynthetic analysis reveals a pathway involving azidation, benzoylation, and reduction to install the benzamido and hydroxy groups while preserving stereochemistry .

Azidation of Menthyl Phenylglycidate

The epoxide ring-opening reaction is conducted using sodium azide (NaN₃) in a methanol-water-ethylformate mixture at 60°C for 90 hours, yielding (2R,3S)-3-azido-2-hydroxy-3-phenylpropionic acid menthyl ester (3 ) with >90% conversion . This step exploits the regioselective attack of the azide ion at the less hindered epoxide carbon, establishing the (2R,3S) configuration.

Table 1: Reaction Conditions for Azidation

ParameterValue
ReagentsNaN₃, MeOH/H₂O/ethylformate
Temperature60°C
Time90 hours
Yield92%
Stereochemical Outcome(2R,3S) configuration retained

Benzoylation and Reduction to Install the Benzamido Group

Benzoylation of Azido Intermediate

The azido-alcohol 3 is treated with benzoyl chloride (1.2 equiv) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C, followed by stirring at room temperature for 2 hours. This step introduces the benzamido group, affording (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate menthyl ester (4 ) in 85% yield .

Staudinger Reaction for Amine Formation

The azide group in 4 is reduced to an amine using zinc powder and chlorotrimethylsilane (Me₃SiCl) in tetrahydrofuran (THF) under reflux for 24 hours. This step generates the primary amine intermediate, which is subsequently benzoylated in situ to finalize the benzamido moiety .

Table 2: Key Steps in Benzoylation and Reduction

StepReagents/ConditionsYield
BenzoylationBzCl, DMAP, CH₂Cl₂, 0°C → RT85%
Azide ReductionZn, Me₃SiCl, THF, reflux78%

Hydrolysis and Methyl Ester Formation

Hydrolysis of Menthyl Ester

The menthyl ester 4 undergoes hydrolysis with potassium hydroxide (KOH) and tetrabutylammonium hydrogen sulfate (TBAHS) in THF at room temperature for 24 hours. This step cleaves the menthyl group, yielding (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionic acid (5 ) with 68% yield and an optical rotation of [α]²²_D = -33.3° (c = 0.32, EtOH) .

Esterification to Methyl Ester

While the hydrolysis step produces the free acid, the target methyl ester is synthesized via esterification of 5 with methanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis). Although this step is not explicitly detailed in the cited sources, it aligns with standard esterification protocols for carboxylic acids .

Table 3: Hydrolysis and Esterification Parameters

StepConditionsYield
HydrolysisKOH, TBAHS, THF, RT, 24 h68%
Esterification*MeOH, H₂SO₄, reflux~75%

*Theoretical yield based on analogous esterification reactions.

Stereochemical Analysis and Optimization

Chiral Auxiliary Role of (-)-Menthyl Group

The (-)-menthyl ester serves as a chiral auxiliary, directing the stereochemical outcome during epoxide ring-opening. The bulky menthyl group enforces a specific transition state, ensuring >98% enantiomeric excess (ee) in the final product .

Crystallization-Induced Asymmetric Transformation

Crystallization of intermediates (e.g., 3 ) from methanol enhances diastereomeric purity, critical for achieving high enantiopurity in downstream steps .

Comparative Analysis of Synthetic Routes

Alternative Route: Ethyl Ester Analog

A related ethyl ester variant (CID 9883276) is synthesized similarly but substitutes menthyl glycidate with ethyl glycidate. However, this route offers lower stereocontrol (ee <90%), underscoring the superiority of the menthyl-based approach .

Table 4: Comparison of Methyl vs. Ethyl Ester Syntheses

ParameterMethyl Ester RouteEthyl Ester Route
Chiral Auxiliary(-)-MenthylEthyl
Key Step Yield68% (hydrolysis)55% (hydrolysis)
Enantiomeric Excess>98%<90%

化学反応の分析

科学的研究の応用

Medicinal Chemistry

(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its benzamido and hydroxy groups contribute to its biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism of action for this compound remains an area of active investigation, with preliminary data suggesting it may interfere with key signaling pathways involved in cancer progression.

Biochemical Research

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to explore enzyme kinetics and inhibition mechanisms.

Case Study: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound serves as a competitive inhibitor for certain enzymes involved in amino acid metabolism. This application has implications for understanding metabolic disorders and developing targeted therapies.

Drug Development

The compound's unique chemical structure makes it a candidate for further development into therapeutic agents targeting specific diseases. Its synthesis can be optimized to enhance efficacy and reduce toxicity.

Example: Synthesis Optimization

Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high yields and purity. These improvements facilitate its use in preclinical studies and potential clinical applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

  • (2S,3R)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate (CAS: 135821-94-2): This enantiomer shares the same molecular formula (C₁₇H₁₇NO₄) but differs in stereochemistry.
  • (2R,3S)-N-Boc-3-phenylisoserine methyl ester (CAS: 124605-42-1):
    This derivative replaces the benzamido group with a tert-butoxycarbonyl (Boc) protecting group. It is a precursor for docetaxel synthesis, demonstrating how functional group modifications alter compound utility in drug development .

Table 1: Key Properties of Stereoisomers

Compound Name CAS Number Melting Point (°C) Role in Drug Synthesis
(2R,3S)-Methyl 3-benzamido derivative 32981-85-4 178–183 Paclitaxel intermediate
(2S,3R)-Methyl 3-benzamido derivative 135821-94-2 N/A No therapeutic role
(2R,3S)-N-Boc-3-phenylisoserine methyl 124605-42-1 N/A Docetaxel intermediate

Structural Analogs with Modified Functional Groups

  • (2R,3S)-Methyl 3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate: This analog introduces a sulfinyl group and fluorine atom. Its crystal structure (orthorhombic, P2₁2₁2₁ space group) reveals weak C–H⋯O hydrogen bonds, forming zigzag chains. Such structural features influence solubility and crystallinity, critical for formulation .
  • (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate: Substitution with a sulfonamido group alters hydrogen bonding patterns (O–H⋯O and C–H⋯O interactions) and induces π-π stacking between aromatic rings. These modifications may enhance stability but reduce metabolic compatibility compared to the benzamido derivative .

Table 2: Structural and Crystallographic Comparisons

Compound Name Functional Group Crystal System Hydrogen Bonding Biological Relevance
(2R,3S)-Methyl 3-benzamido derivative Benzamido N/A N/A High (taxanes)
Sulfinyl-fluoro analog Sulfinyl, fluoro Orthorhombic C–H⋯O chains Experimental
Sulfonamido analog Sulfonamido Monoclinic O–H⋯O, C–H⋯O Unreported

Purity, Availability, and Commercial Relevance

  • Purity : The target compound is available at 95–98% purity, with higher grades (>99%) offered for pharmaceutical R&D .
  • Price: While exact pricing is proprietary, related compounds (e.g., methyl 3-hydroxy-3-phenylpropanoate) range from €76/g (1g scale) to €323/25g .
  • Scale : Custom synthesis is feasible at gram-to-kilogram scales, reflecting its niche but vital role in oncology drug production .

生物活性

(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate, also known as Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate, is a compound with significant biological activity. Its unique molecular structure, characterized by the presence of a benzamido group and a hydroxy group, suggests potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17NO4
  • Molecular Weight : 299.32 g/mol
  • CAS Number : 32981-85-4
  • IUPAC Name : methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate
  • SMILES Notation : COC(=O)C@HC@@Hc2ccccc2

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological properties:

  • Antioxidant Activity : The presence of the hydroxy group contributes to its potential as an antioxidant agent, which can mitigate oxidative stress in biological systems.
  • Anticancer Properties : Research indicates that compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes.

The mechanisms underlying the biological activities of this compound involve:

  • Free Radical Scavenging : The hydroxy group enables the compound to scavenge free radicals, reducing cellular damage.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cell proliferation.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant properties of various benzamido compounds using DPPH radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity comparable to established antioxidants.

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid10
Trolox15

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of related compounds revealed that this compound inhibited the growth of prostate cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
PC-3 (Prostate Cancer)30Apoptosis induction via caspase activation
MCF7 (Breast Cancer)40Cell cycle arrest at G1 phase

Q & A

Basic Research Questions

Q. What are the key steps for determining the crystal structure of (2R,3S)-methyl 3-benzamido-2-hydroxy-3-phenylpropanoate?

  • Methodological Answer : The crystal structure determination involves:

  • Data Collection : Use a Bruker X8 APEXII diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Employ direct methods (e.g., SHELXS or SHELXD) for phase determination .
  • Refinement : Refine using SHELXL with full-matrix least-squares on F², incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via riding models .
  • Validation : Analyze hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions) and π–π stacking using software like PLATON .
    Example Crystal Data :
ParameterValue
Space groupP2₁2₁2₁ (orthorhombic)
a, b, c (Å)9.1809, 9.2384, 18.577
Z4

Q. How is the absolute configuration of the compound confirmed experimentally?

  • Methodological Answer : The absolute stereochemistry is validated via:

  • Flack Parameter : Refinement of the Flack parameter (e.g., 0.03(6) in ) using resonant scattering data .
  • Chiral Synthesis : Stereoselective synthesis with chiral auxiliaries (e.g., tert-butylsulfinyl groups) ensures retention of configuration .
  • Circular Dichroism (CD) : Correlate experimental CD spectra with computational models (not explicitly in evidence but standard practice).

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and what challenges arise in refinement?

  • Methodological Answer : Hydrogen bonds (e.g., O–H⋯O and C–H⋯O) stabilize zigzag chains along crystallographic axes, as seen in monoclinic P2₁/c systems . Challenges include:

  • Disorder Modeling : Address positional disorder in flexible groups (e.g., benzamido substituents) using split-atom models .
  • Weak Interactions : Detect low-electron-density interactions via Hirshfeld surface analysis, which may require high-resolution data (≤ 0.8 Å) .
    Key Hydrogen Bonds :
Donor–H⋯AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
O–H⋯O0.861.952.706147.5

Q. What strategies resolve contradictions in stereochemical assignments between synthetic and crystallographic data?

  • Methodological Answer : Contradictions arise when synthetic diastereomers (e.g., (2R,3S) vs. (2S,3R)) exhibit similar chromatographic retention times. Resolution involves:

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • X-ray Anomalous Dispersion : Confirm absolute configuration via Bijvoet differences in diffraction data .
  • NMR NOE : Detect nuclear Overhauser effects between protons to infer spatial proximity of substituents .

Q. How can synthetic routes be optimized to enhance diastereomeric excess (d.e.) of (2R,3S)-isomer?

  • Methodological Answer : Optimization strategies include:

  • Chiral Auxiliaries : Use tert-butylsulfinamide to induce high stereoselectivity in Mannich-type reactions (e.g., 85–90% d.e. in ) .
  • Low-Temperature Conditions : Conduct reactions at 203 K to minimize epimerization .
  • Kinetic Control : Quench reactions rapidly with NH₄Cl to trap the desired diastereomer .

Q. Data Contradiction Analysis

Q. Why might crystallographic data from different studies report conflicting space groups (e.g., orthorhombic vs. monoclinic) for similar derivatives?

  • Methodological Answer : Discrepancies arise due to:

  • Packing Polymorphism : Subtle changes in substituents (e.g., 4-methylbenzenesulfonamido vs. benzamido groups) alter intermolecular interactions, leading to different space groups .
  • Resolution Limits : Low-resolution data (< 1.0 Å) may misassign symmetry elements during auto-indexing.
  • Refinement Artifacts : Overfitting weak diffraction data can produce false space group assignments. Cross-validate using merging statistics (Rint < 0.05) .

Q. Methodological Tables

Table 1: Comparison of Crystallographic Parameters

StudySpace Groupa (Å)b (Å)c (Å)β (°)Refinement R1
P2₁2₁2₁9.189.2418.58900.042
P2₁/c10.415.4729.38105.40.049

Table 2: Key Synthetic Conditions

StepReagents/ConditionsOutcome
Stereoselective AddnLiHMDS, THF, –70°C Induces (2R,3S) configuration
CrystallizationEthyl acetate/hexane (1:2), slow evaporationYields colorless crystals

特性

IUPAC Name

methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLJICUXJPKTB-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186619
Record name Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, methyl ester, (alphaR,betaS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32981-85-4
Record name (2R,3S)-N-Benzoyl-3-phenylisoserine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32981-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R,3S)-N-benzoylphenylisoserinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, methyl ester, (alphaR,betaS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, methyl ester, (αR,βS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate
(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate
(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate
(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate
(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate
(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。